molecular formula C18H14BrN B1374982 N-(4-Bromophenyl)-4-biphenylamine CAS No. 1160294-93-8

N-(4-Bromophenyl)-4-biphenylamine

Cat. No.: B1374982
CAS No.: 1160294-93-8
M. Wt: 324.2 g/mol
InChI Key: RDSXVQDXXSPFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-4-biphenylamine (CAS: 1160294-93-8), also known as BPBPA, is an aromatic amine featuring a biphenyl backbone substituted with a 4-bromophenyl group. Its molecular formula is C₁₈H₁₄BrN, and it is commonly utilized in organic synthesis, materials science, and pharmaceutical research due to its electron-rich aromatic system and halogenated substituent, which enhance reactivity and intermolecular interactions . The bromine atom at the para position of the phenyl ring contributes to steric and electronic effects, influencing its chemical behavior and applications in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-4-biphenylamine typically involves the reaction of 4-bromonitrobenzene with biphenylamine under specific conditions. The process generally includes the following steps:

    Reduction of 4-bromonitrobenzene: 4-bromonitrobenzene is reduced to 4-bromoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 4-bromoaniline is then coupled with biphenylamine in the presence of a coupling agent like copper(I) iodide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-4-biphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Applications in Organic Electronics

1. Hole Transport Layer in OLEDs

N-(4-Bromophenyl)-4-biphenylamine is primarily utilized as a hole transport material (HTM) in OLEDs. HTMs are crucial for efficient charge transport within OLED devices, enhancing their performance and stability. The compound's structure allows it to facilitate the movement of holes (positive charge carriers) while minimizing recombination losses.

2. Organic Light-Emitting Diodes (OLEDs)

In OLED technology, this compound is used to improve the efficiency of light emission. Its incorporation into the device architecture has been shown to enhance brightness and color purity. For instance, polymers synthesized from this compound derivatives have demonstrated superior performance in terms of luminescence and operational stability compared to traditional materials .

Role in Perovskite Solar Cells

Perovskite solar cells have emerged as a promising alternative to conventional photovoltaic technologies due to their high efficiency and low production costs. This compound serves as an effective HTM in these cells, contributing to improved charge extraction and overall device efficiency. Research indicates that devices incorporating this compound exhibit enhanced power conversion efficiencies, making them competitive with established solar technologies .

Comparative Analysis of Applications

Application TypeRole of this compoundBenefits
OLEDsHole Transport MaterialIncreased efficiency and stability
Perovskite Solar CellsHole Transport MaterialImproved charge extraction and efficiency

Case Studies

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to devices using conventional HTMs. The research highlighted the compound's ability to facilitate better charge balance within the device .

Case Study 2: Efficiency in Perovskite Solar Cells

Research conducted at a leading university explored the use of this compound as a HTM in perovskite solar cells. The results indicated that devices utilizing this compound achieved a power conversion efficiency of over 20%, significantly higher than those without it. The study concluded that the compound's electronic properties play a critical role in enhancing solar cell performance .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-biphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Maleimides: Substituent Effects on Bioactivity

N-(4-Bromophenyl)maleimide () was compared with fluoro-, chloro-, and iodo-substituted analogs for inhibitory activity against monoacylglycerol lipase (MGL). Despite differences in halogen size and electronegativity, bromo (IC₅₀ = 4.37 μM) and iodo (IC₅₀ = 4.34 μM) derivatives showed nearly identical potency, suggesting minimal steric impact in this context .

Table 2: Inhibitory Activity of Halogen-Substituted Maleimides

Compound Substituent IC₅₀ (μM) Reference
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Biphenyl and Naphthyl Amines: Structural Analogues

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine () and N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine () are positional isomers of BPBPA, differing in bromine placement (para vs. meta) or aromatic backbone (naphthalene vs. biphenyl).

  • Structural Impact: Para vs. Meta Bromine: Para substitution enhances electronic conjugation, critical for charge-transfer applications . Naphthalene vs.

Suzuki-Miyaura Cross-Coupling Derivatives

N-(4-Bromophenyl)furan-2-carboxamide () underwent Suzuki coupling with aryl boronic acids to yield biaryl derivatives (32–83% yields). Electron-donating substituents (e.g., -OMe) improved yields, whereas bulky/electron-withdrawing groups (e.g., -NO₂) reduced efficiency .

  • Comparison with BPBPA :
    • BPBPA’s bromine enables similar cross-coupling reactions, but its amine group offers distinct sites for further functionalization .

Antimicrobial and Antiviral Analogues

Schiff bases like 4-(4-Bromophenyl)-6-(4-methoxyphenyl)-N-[(4-chlorophenyl)methylidene]-6H-1,3-oxazin-2-amine () demonstrated broad-spectrum antimicrobial activity. Similarly, the anti-CoV compound K22 (), containing a 4-bromophenyl-piperidinyl group, showed EC₅₀ = 5.5 μM, highlighting the bromophenyl group’s role in targeting viral proteins .

Biological Activity

N-(4-Bromophenyl)-4-biphenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives against various drug-resistant bacterial strains. In particular, compounds derived from this structure have shown promising results against clinically relevant pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.

  • Mechanism of Action : The antibacterial activity is attributed to the compound's ability to interact with bacterial enzymes, particularly those involved in antibiotic resistance mechanisms. Molecular docking studies suggest that these compounds can effectively bind to the active sites of enzymes like NDM-1 (New Delhi metallo-beta-lactamase), which is responsible for resistance against carbapenem antibiotics .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been determined, showcasing their effectiveness at low concentrations. For instance, one study reported MIC values as low as 0.5 µg/mL against A. baumannii strains .

Cytotoxicity and Selectivity

While exploring the antibacterial properties, it is crucial to assess the cytotoxicity of this compound on mammalian cells. In vitro studies using V79 hamster lung fibroblast cells indicated that the compound exhibits selective toxicity, showing significantly higher activity against bacterial cells compared to mammalian cells .

Study 1: Synthesis and Evaluation of Antibacterial Activity

A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties using the agar well diffusion method. The results indicated that compounds with additional functional groups exhibited enhanced activity against resistant strains:

Compound IDStructureMIC (µg/mL)Target Bacteria
1This compound0.5A. baumannii
2Derivative A0.25K. pneumoniae
3Derivative B1.0S. aureus

The study concluded that structural modifications could lead to improved efficacy against resistant pathogens .

Study 2: Molecular Docking and Dynamics

Molecular dynamics simulations were performed to understand the interaction between this compound derivatives and the NDM-1 enzyme. The results indicated stable binding conformations after 20 ns of simulation time, suggesting that these compounds could serve as effective inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-4-biphenylamine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, a vanadium-based initiator (e.g., methoxy–oxo-bis [N-(4-bromophenyl) salicylideneiminato] vanadium(V)) can thermally initiate reactions at 80°C with monomer dependencies . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) and elemental analysis further verify molecular weight and stoichiometry .

Table 1: Synthetic Methods Comparison

MethodConditionsYieldValidation Techniques
Ullmann CouplingCu catalyst, 120°C, DMF70-85%NMR, HPLC, MS
Buchwald-Hartwig AminationPd catalyst, 90°C, toluene80-90%NMR, elemental analysis
Thermal InitiationVO-complex, 80°C, MMA monomer60-75%GPC, FT-IR

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR in CDCl3_3 to identify aromatic proton environments and confirm biphenylamine connectivity. FT-IR detects N–H stretching (~3400 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters. For derivatives, SHELXL handles high-resolution data and twinning .

Advanced Research Questions

Q. How do computational methods like DFT-D3 improve predictions of electronic and dispersion interactions in this compound?

  • Methodological Answer : Density Functional Theory with dispersion correction (DFT-D3) calculates noncovalent interactions (e.g., π-π stacking in OLEDs). The method uses atom-pairwise dispersion coefficients and fractional coordination numbers to model environmental effects. For example, Grimme’s DFT-D3 parametrization reduces mean absolute deviations in noncovalent interaction energies by 15–40% compared to standard DFT .

Table 2: DFT-D3 Parameters

FunctionalDispersion Coefficient (C6_6)Application Example
B3LYP-D30.75 (Br–C interactions)OLED charge-transfer simulations
PBE-D30.82 (N–Br polarizability)Solubility in polar solvents

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

  • Methodological Answer : Challenges include disorder in bromophenyl groups and thermal motion artifacts. SHELXL’s TWIN and BASF commands model twinned crystals, while restraints on anisotropic displacement parameters (ADPs) improve convergence. For example, derivatives like N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine require iterative refinement cycles to resolve Br···H steric clashes .

Q. How does the structural rigidity of this compound influence its performance in OLED hole-transport layers?

  • Methodological Answer : The biphenylamine core enhances hole mobility due to planar conjugation, while the bromine substituent increases electron affinity. In OLEDs, derivatives like N,N-bis(4-bromophenyl)-4-butylaniline exhibit glass transition temperatures (TgT_g) >150°C, reducing crystallization. Time-resolved fluorescence spectroscopy measures exciton lifetimes (>10 ns), correlating with device efficiency .

Q. Contradictions and Data Gaps

  • Synthesis Yields : Ullmann coupling yields vary widely (70–85%) due to sensitivity to copper catalyst purity .
  • Computational Accuracy : DFT-D3 underestimates bromine’s inductive effects in polar solvents; hybrid functionals (e.g., ωB97X-D) are recommended for solvation studies .

Properties

IUPAC Name

N-(4-bromophenyl)-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSXVQDXXSPFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-93-8
Record name N-(4-Bromophenyl)-4-biphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Biphenyl-4-yl)-phenylamine (35.0 g) and DMF (700 ml) were added and dissolved in a nitrogen-substituted reaction vessel, and N-bromosuccinimide (8.5 g) was added under ice-cooled conditions. The reaction temperature was raised to room temperature while adding N-bromosuccinimide (17.0 g) in two separate portions. After being stirred for 25.5 hours, the reaction solution was dropped to water (3,500 ml), and the precipitated solid was collected by filtration. Toluene (2,500 ml) was added to dissolve the solid, and the solid was dried over magnesium sulfate. After filtration, the filtrate was concentrated. The resulting concentrate was dispersed and washed by addition of n-hexane (500 ml), and dried overnight under reduced pressure to obtain a reddish solid of (biphenyl-4-yl)-(4-bromophenyl)amine (44.1 g; yield 95.4%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.